molecular formula C17H12FN5 B6239071 4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine CAS No. 401816-41-9

4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine

Cat. No. B6239071
CAS RN: 401816-41-9
M. Wt: 305.3
InChI Key:
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Description

4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine, also known as 4-FPP, is a heterocyclic compound belonging to the class of pyrazolopyrimidines. It is a synthetic compound with a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology. 4-FPP has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Scientific Research Applications

4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine has a variety of applications in scientific research. It has been used in laboratory experiments to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of these drugs. This compound has also been used to study the structure-activity relationships of drugs, and to investigate the pharmacological properties of various compounds. Additionally, this compound has been used to study the metabolism of drugs, and to investigate the pharmacokinetics of various compounds.

Mechanism of Action

The mechanism of action of 4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine is not yet fully understood. However, it is believed that this compound acts as an agonist of the 5-HT2A serotonin receptor, and it is thought to have a direct effect on the serotonin system in the brain. Additionally, this compound has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of serotonin. This inhibition of monoamine oxidase could lead to increased levels of serotonin in the brain, which could explain the pharmacological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, sleep, and appetite. This compound has also been found to increase the release of dopamine, a neurotransmitter involved in reward and motivation. Additionally, this compound has been found to have an antidepressant-like effect in animal models, and it has been suggested that it may have potential therapeutic applications in the treatment of depression.

Advantages and Limitations for Lab Experiments

4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine has a number of advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and is available in a variety of forms. Additionally, this compound has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology. However, this compound also has a number of limitations for use in laboratory experiments. It is a relatively new compound, and its mechanism of action and biochemical and physiological effects are not yet fully understood. Additionally, this compound has been found to have an antidepressant-like effect in animal models, but its potential therapeutic applications in humans are not yet known.

Future Directions

The potential future directions for 4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine research include further investigation of its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of this compound in humans, and to identify possible side effects and interactions with other drugs. Additionally, further research is needed to explore the potential uses of this compound in other fields, such as in the fields of neurology and psychiatry. Finally, further research is needed to investigate the potential toxicity of this compound, and to identify possible methods for reducing its toxicity.

Synthesis Methods

4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine can be synthesized using a variety of methods, including a one-pot reaction of 4-fluoroaniline and potassium pyrazolopyrimidine-3-carboxylate. This reaction produces this compound in high yields, typically over 90%, and is a simple and efficient synthesis method. Other synthesis methods include the reaction of 4-fluoroaniline and potassium pyrimidin-2-carboxylate, as well as the reaction of 4-fluorobenzaldehyde and potassium pyrimidin-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine' involves the synthesis of the pyrazolo[1,5-a]pyridine ring system followed by the coupling of the pyrimidine and amine groups to the pyrazolo[1,5-a]pyridine ring system.", "Starting Materials": [ "4-fluoroaniline", "2-bromo-4-nitrophenylhydrazine", "2,6-dimethylpyridine", "2-chloro-4,6-dimethylpyrimidine", "sodium hydride", "diethyl ether", "acetonitrile", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine", "a. React 4-fluoroaniline with 2-bromo-4-nitrophenylhydrazine in the presence of 2,6-dimethylpyridine to form 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine.", "Step 2: Synthesis of 4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine", "a. React 2-chloro-4,6-dimethylpyrimidine with sodium hydride in diethyl ether to form the corresponding pyrimidine anion.", "b. Add the pyrimidine anion to a solution of 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine in acetonitrile to form 4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine.", "c. Purify the product by precipitation in water." ] }

CAS RN

401816-41-9

Molecular Formula

C17H12FN5

Molecular Weight

305.3

Purity

95

Origin of Product

United States

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